Cas no 23080-22-0 (Ethanone,2,2'-thiobis[1-(4-methylphenyl)-)
23080-22-0 structure
Product Name:Ethanone,2,2'-thiobis[1-(4-methylphenyl)-
CAS No:23080-22-0
MF:C18H18O2S
MW:298.399323940277
CID:276431
PubChem ID:335151
Update Time:2025-04-19
Ethanone,2,2'-thiobis[1-(4-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanylethanone
- 1-(4-methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}ethan-1-one
- 1,1'-di-p-tolyl-2,2'-sulfanediyl-bis-ethanone
- 1,5-bis(4-methylphenyl)-3-thiapentane-1,5-dione
- 2-(2-oxo-2-p-tolyl-ethylsulfanyl)-1-p-tolyl-ethanone
- AC1L7GVL
- bis(2-(4-methylphenyl)ethanonyl) sulfide
- Bis(4-methylbenzoylmethyl) sulfide
- Bis-(4-methyl-phenacyl)-sulfid
- bis-(4-methyl-phenacyl)-sulfide
- BTB03681
- NSC343532
- NSC-343532
- 23080-22-0
- Bis(4-methylphenacyl) sulfide
- CCG-234358
- 2,2'-Sulfanediylbis[1-(4-methylphenyl)ethan-1-one]
- DTXSID70319292
- Ethanone,2,2'-thiobis[1-(4-methylphenyl)-
-
- Inchi: 1S/C18H18O2S/c1-13-3-7-15(8-4-13)17(19)11-21-12-18(20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
- InChI Key: KPEQAIKDILGKSR-UHFFFAOYSA-N
- SMILES: S(CC(C1C=CC(C)=CC=1)=O)CC(C1C=CC(C)=CC=1)=O
Computed Properties
- Exact Mass: 298.10284
- Monoisotopic Mass: 298.10275099g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 59.4Ų
Experimental Properties
- PSA: 34.14
- LogP: 4.10220
Ethanone,2,2'-thiobis[1-(4-methylphenyl)- Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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